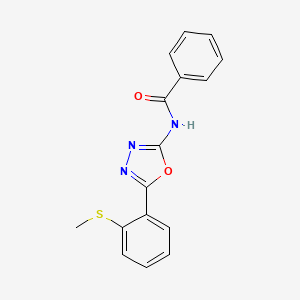

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

描述

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(methylthio)benzoic acid hydrazide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted benzamides.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

相似化合物的比较

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other oxadiazole derivatives, such as:

- N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

- N-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzamide

- N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and chemical reactivity. The presence of the methylthio group in this compound may confer unique properties, such as enhanced lipophilicity and specific interactions with molecular targets.

生物活性

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring fused with a benzamide moiety and a methylthio group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Benzamide Formation : The final step involves the reaction of the oxadiazole derivative with an appropriate amine to yield the benzamide structure.

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological effects, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and others. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | Chlorine substituent on phenyl | Antimicrobial |

| N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole | Methyl group instead of methylthio | Antioxidant |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell growth or microbial metabolism.

- Receptor Interaction : It may interact with various receptors or ion channels influencing cellular signaling pathways.

- Metal Ion Coordination : The functional groups allow for coordination with metal ions which can modulate enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar oxadiazole derivatives:

- Anticancer Activity Study : A study reported that derivatives with oxadiazole rings exhibited significant cytotoxicity against A549 lung cancer cells. The most active compound showed an IC50 value of 10.88 ± 0.82 μg/mL .

- Antimicrobial Efficacy : Research has indicated that compounds similar to this compound possess broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and related oxadiazole derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides with POCl₃ under reflux, followed by coupling with benzoyl chloride derivatives. Key steps include refluxing intermediates (e.g., 2-benzamidoacetic acid) with thiosemicarbazide and POCl₃, basification, and recrystallization . For substituted derivatives, substituents are introduced via nucleophilic substitution or oxidation/reduction reactions (e.g., using H₂O₂ for sulfoxide formation) . Optimization of reaction conditions (e.g., solvent, catalyst) can improve yields, as seen in derivatives with 24–60% yields depending on substituents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- TLC for preliminary purity assessment.

- Melting point determination to compare with literature values.

- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., methylthio, oxadiazole ring) .

- FT-IR to identify carbonyl (C=O, ~1660 cm⁻¹) and oxadiazole (C=N, ~1510 cm⁻¹) stretches .

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

- HPLC to assess purity (>95% for most derivatives) .

Q. What biological activities have been reported for this compound, and how are they evaluated?

- Methodological Answer : Reported activities include antimicrobial , anti-inflammatory , and antitumor properties. Assays include:

- Antimicrobial : Broth microdilution to determine MIC values against bacterial/fungal strains .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme inhibition : Fluorometric assays for targets like carbonic anhydrase (hCA II) or histone deacetylase (HDAC) . Substituted derivatives show varying potency; e.g., trifluoromethyl groups enhance HDAC inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the benzamide or phenyl rings. For example, trifluoromethyl derivatives show improved HDAC inhibition , while methylthio groups enhance antiviral activity .

- Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or triazole to assess ring-specific effects .

- Docking studies : Use tools like AutoDock to predict binding modes with targets (e.g., hCA II), guided by crystallographic data (PDB ID: 5NY3) .

Q. How can contradictory bioactivity data between similar oxadiazole derivatives be resolved?

- Methodological Answer :

- Meta-analysis : Compare substituent effects across studies. For example, 4-chlorophenyl derivatives may show higher antimicrobial activity than 2-methoxyphenyl analogs due to increased lipophilicity .

- Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed cell lines, assay protocols).

- Mechanistic studies : Use siRNA or CRISPR to confirm target engagement (e.g., HDAC inhibition) .

Q. What strategies are effective in determining the enzyme inhibition mechanism of this compound?

- Methodological Answer :

- Kinetic assays : Measure Kᵢ values using varying substrate concentrations (Lineweaver-Burk plots).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., hCA II) to identify key interactions (e.g., hydrogen bonds with Thr199/Glu106) .

Q. How can computational methods enhance the drug-likeness assessment of this compound?

- Methodological Answer :

- Lipinski’s Rule of Five : Calculate logP, molecular weight, and hydrogen bond donors/acceptors using tools like Molinspiration. Derivatives with logP >5 may fail oral bioavailability criteria .

- ADMET prediction : Use SwissADME or ADMETlab to predict toxicity, CYP450 interactions, and blood-brain barrier permeability.

- QSAR modeling : Train models on bioactivity data (e.g., IC₅₀ values) to prioritize substituents .

Q. What synthetic routes can improve the yield of This compound derivatives?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yields by 10–15% .

- Catalyst optimization : Use pyridine or DMAP to accelerate coupling reactions .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

Q. What are the potential oxidation pathways of the methylthio group in this compound, and how do they affect bioactivity?

- Methodological Answer :

- Oxidation to sulfoxide/sulfone : Treat with H₂O₂ or KMnO₄. Sulfone derivatives often show enhanced metabolic stability but reduced membrane permeability .

- Bioactivity impact : Sulfoxides may retain antimicrobial activity, while sulfones could shift selectivity toward anti-inflammatory targets .

Q. How can researchers validate target engagement in cellular models for this compound?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts after compound treatment to confirm binding .

- Western blotting : Detect downstream biomarkers (e.g., acetylated histones for HDAC inhibitors) .

- CRISPR knockout : Ablate putative targets (e.g., HDAC1) to assess loss of compound efficacy .

属性

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-13-10-6-5-9-12(13)15-18-19-16(21-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDBJFWZVQDUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。